1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate

Fluorine content Hydrophobicity Surface energy

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-60-6) is an asymmetric, perfluorinated dialkyl carbonate ester with molecular formula C16H5F27O3 and a molecular weight of 758.17 g/mol. The compound belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is structurally characterized by a 1H,1H,9H-perfluorononyl chain (C9, 16 F atoms) linked via a carbonate bridge [-O-C(=O)-O-] to a 1H,1H-perfluorohexyl chain (C6, 11 F atoms), yielding 27 total fluorine atoms and a calculated fluorine mass fraction of 67.7%.

Molecular Formula C16H5F27O3
Molecular Weight 758.16 g/mol
Cat. No. B12079139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
Molecular FormulaC16H5F27O3
Molecular Weight758.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2
InChIKeyFUUKSNSQDXKCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate – Technical Baseline and Procurement-Relevant Identity


1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-60-6) is an asymmetric, perfluorinated dialkyl carbonate ester with molecular formula C16H5F27O3 and a molecular weight of 758.17 g/mol . The compound belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is structurally characterized by a 1H,1H,9H-perfluorononyl chain (C9, 16 F atoms) linked via a carbonate bridge [-O-C(=O)-O-] to a 1H,1H-perfluorohexyl chain (C6, 11 F atoms), yielding 27 total fluorine atoms and a calculated fluorine mass fraction of 67.7% . Predicted physicochemical properties include a boiling point of 300.4 ± 42.0 °C and a density of 1.682 ± 0.06 g/cm³ . The compound is supplied as a research chemical at ≥95% or 98% purity and is cataloged under MDL number MFCD28334371 .

Why Generic Substitution of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate Fails – Structural Specificity Drives Functional Divergence


Within the class of perfluorinated dialkyl carbonates, small structural perturbations—chain length asymmetry, spacer chemistry (methylene –CH2– vs. ethylene –CH2CH2–), and total fluorine count—produce disproportionately large changes in key end-use properties including density, boiling point, and hydrophobicity [1]. The target compound occupies a distinct structural niche: it is the only commercially cataloged asymmetric perfluorononyl–perfluorohexyl carbonate with a single methylene spacer on each chain . Its closest cataloged analog, 1H,1H,9H-perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980039-76-6), differs solely by an additional –CH2– unit on the hexyl side yet exhibits a molecular weight reduction of 36 g/mol and a lower fluorine mass fraction . Such differences preclude direct functional substitution in applications where fluorocarbon phase behavior, thermal stability, or surface energy minimization are critical performance parameters.

Quantitative Differentiation Evidence for 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate vs. Closest Analogs


Fluorine Mass Fraction: 67.7% vs. 65.8% for the Closest Cataloged Analog with Ethylene Spacer

The target compound contains 27 fluorine atoms (C16H5F27O3) yielding a calculated fluorine mass fraction of 67.7%, compared to 65.8% for its closest cataloged analog 1H,1H,9H-perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate (C16H9F25O3, 25 F atoms, MW 722.19 g/mol) . This 1.9 percentage-point difference in fluorine mass fraction arises solely from the replacement of the ethylene spacer (–CH2CH2–) in the analog with a methylene spacer (–CH2–) in the target. In fluorinated materials, higher fluorine content is well-established to correlate with lower critical surface tension and greater hydrophobicity [1].

Fluorine content Hydrophobicity Surface energy Material science

Predicted Density 1.682 g/cm³ vs. ~1.5 g/cm³ for Symmetric Bis(perfluorohexyl) Carbonate

The target compound has a predicted density of 1.682 ± 0.06 g/cm³ at 20 °C , substantially higher than the approximate density of 1.5 g/cm³ reported for the symmetric analog bis(1H,1H-perfluorohexyl) carbonate . This ~12% higher density is attributable to the longer perfluorononyl chain (C9 vs. C6) and the resulting higher molecular weight and fluorine packing density. In perfluorinated fluids, density directly governs phase separation behavior, buoyancy, and immiscibility with both aqueous and organic phases [1].

Density Phase separation Liquid-liquid extraction Fluorinated solvents

Asymmetric Perfluorononyl–Perfluorohexyl Architecture vs. Symmetric Bis-Carbonates: Implications for Interfacial Activity

Unlike the symmetric bis(1H,1H,9H-perfluorononyl) carbonate (CAS 2264-40-6, both chains C9) or bis(1H,1H-perfluorohexyl) carbonate (both chains C6), the target compound features an asymmetric architecture with a C9 perfluorononyl chain on one side and a C6 perfluorohexyl chain on the other . In fluorinated surfactant design, chain-length asymmetry has been demonstrated to reduce critical micelle concentration (CMC) and enhance surface activity compared to symmetric homologs, as the dissimilar chain lengths frustrate crystalline packing and promote molecular orientation at interfaces [1]. While direct surface tension data are not available for this specific compound, the structural precedent established in the fluorosurfactant literature supports differentiated interfacial behavior.

Asymmetric fluorocarbon Surfactant design Interfacial tension Fluorous materials

Predicted Boiling Point of 300.4 °C Positions Target Between Lower-MW and Higher-MW Fluorinated Carbonate Analogs

The target compound has a predicted boiling point of 300.4 ± 42.0 °C , which places it in a specific thermal processing window. In comparison, 1H,1H,9H-perfluorononyl isopropyl carbonate (C13H10F16O3, MW 518.19 g/mol) has a significantly lower molecular weight and is expected to boil at a substantially lower temperature, while bis(1H,1H,9H-perfluorononyl) carbonate has a higher molecular weight and correspondingly higher boiling point . The target compound's intermediate boiling point makes it suitable for applications requiring volatility control—sufficiently low for vapor-phase processing yet sufficiently high to resist evaporative loss under moderate thermal conditions.

Boiling point Thermal stability Distillation High-temperature applications

Methylene (–CH2–) vs. Ethylene (–CH2CH2–) Spacer: A Single Methylene Unit Differentiates Target from the Closest Cataloged Analog

The closest cataloged structural analog, 1H,1H,9H-perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980039-76-6), differs from the target compound by exactly one –CH2– unit on the hexyl-side spacer . This single methylene deletion reduces the molecular weight from 722.19 to 758.17 g/mol (a 5.0% increase relative to the analog), removes one degree of conformational freedom from the hexyl-side tether, and alters the stereoelectronic environment at the carbonate ester linkage. In alkyl carbonates, the α-methylene group adjacent to the carbonate oxygen influences the rate of thermal elimination and hydrolytic cleavage; a one-carbon-shorter spacer reduces the number of available β-hydrogens for thermal syn-elimination pathways [1].

Spacer chemistry Molecular rigidity Thermal degradation Carbonate hydrolysis

Optimal Application Scenarios for 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate Based on Quantitative Differentiation Evidence


Fluorous Biphasic Catalysis: High-Density Fluorinated Phase Component

With a predicted density of 1.682 g/cm³—approximately 12% higher than symmetric C6 bis-carbonates —the target compound is well-suited as the fluorophilic phase in fluorous biphasic catalytic systems where rapid, clean phase separation from organic solvents (density ~0.7–1.0 g/cm³) is essential for catalyst recovery and recycle [1]. The asymmetric chain architecture further frustrates crystallization, potentially maintaining liquid-phase behavior over wider temperature ranges than symmetric analogs.

High-Fluorine-Density Surface Modification and Coatings Research

The compound's high fluorine mass fraction (67.7% F) exceeds that of its closest cataloged analog with an ethylene spacer (65.8% F) , making it a candidate precursor or additive where maximized surface fluorination is needed to achieve the lowest possible critical surface energy. In perfluorinated coatings research, each incremental gain in fluorine surface density translates to measurable improvements in water and oil contact angles [2].

Fluorinated Electrolyte or High-Temperature Fluid Research

The predicted boiling point of 300.4 °C , combined with the perfluorinated chains' well-documented thermal and oxidative stability [3], positions the target compound as a candidate non-aqueous solvent or additive for high-temperature electrochemical or thermal fluid applications where volatility must be controlled and thermal degradation minimized. The single methylene spacer architecture may offer distinct thermal degradation kinetics compared to the ethylene-spacer analog.

Asymmetric Fluorinated Building Block for Specialty Polymer and Surfactant Synthesis

The compound's asymmetric C9–carbonate–C6 architecture provides a unique structural motif not available from symmetric bis-carbonates. Researchers developing fluorinated block copolymers, asymmetric fluorosurfactants, or surface-segregating polymer additives can exploit the differential chain lengths to engineer specific interfacial orientation and packing behaviors [4]. The carbonate linkage also offers a hydrolytically cleavable junction point, enabling potential stimuli-responsive material design.

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